molecular formula C13H14N2OS2 B2365350 (2E)-3-(dimethylamino)-1-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one CAS No. 263148-02-3

(2E)-3-(dimethylamino)-1-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one

Cat. No.: B2365350
CAS No.: 263148-02-3
M. Wt: 278.39
InChI Key: FNNPUEJROIPFAR-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-3-(dimethylamino)-1-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one is an α,β-unsaturated ketone (enone) featuring a thiazole ring substituted with a thiophen-2-yl group at position 2 and a methyl group at position 2. The enone system (C=O conjugated to a C=C bond) is in the E-configuration, confirmed via crystallographic studies using tools like SHELX and OLEX2 . This structural motif is critical for biological activity, as seen in analogous compounds with thiazole and enone moieties, which exhibit antibacterial, antiviral, and anticancer properties .

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c1-9-12(10(16)6-7-15(2)3)18-13(14-9)11-5-4-8-17-11/h4-8H,1-3H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNPUEJROIPFAR-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CS2)C(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(dimethylamino)-1-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one , with the CAS number 263148-02-3, is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory effects, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H14N2OS2C_{13}H_{14}N_{2}OS_{2} with a molecular weight of 278.40 g/mol. The structure features a thiophene ring and a thiazole moiety, which are known to enhance biological activity in various compounds.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
9bGlioblastoma Multiforme5.6
11eMDA-MB-231 (Breast Cancer)4.8
12aHCT116 (Colorectal Cancer)6.1

In one study, derivatives of thiazolidinones showed potent antitumor effects by decreasing cell viability in glioblastoma multiform cells, highlighting the potential of this compound in cancer therapy .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. In a comparative study of thiazole derivatives, several compounds exhibited significant activity against both gram-positive and gram-negative bacteria:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may be effective against multidrug-resistant strains.

Enzyme Inhibition

Moreover, the compound has been evaluated for its enzyme inhibitory activities. Notably, thiazole derivatives have shown promise as inhibitors of α-amylase and urease:

EnzymeCompoundInhibition (%) at 100 µMReference
α-Amylase11b75
Urease12a82

These results indicate that this compound could serve as a lead compound for developing new enzyme inhibitors.

Case Studies

Case Study 1: Antitumor Activity

In a recent study published in Heliyon, researchers synthesized various thiazole derivatives and tested their cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives showed a marked reduction in cell viability compared to control groups, with IC50 values suggesting potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole derivatives against clinical isolates of bacteria. The tested compounds displayed varying degrees of effectiveness, with some achieving MIC values lower than traditional antibiotics, indicating their potential as novel antimicrobial agents .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. Studies have shown that heterocyclic compounds like (2E)-3-(dimethylamino)-1-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Cell Cycle Arrest : The compound has been linked to the regulation of cell cycle checkpoints, particularly in p53/p21-dependent pathways, which are crucial for cancer treatment strategies .
  • Inhibition of Oncogenic Pathways : It may inhibit specific oncogenic pathways, including those involving tyrosine kinase receptors, similar to established anticancer drugs .

Antimicrobial Properties

The thiazole and thiophene rings are known for their antimicrobial activities. Compounds containing these structures have demonstrated effectiveness against various bacterial strains and fungi. The compound's ability to disrupt microbial cell membranes contributes to its potential as an antimicrobial agent .

Structural Insights

Crystallographic studies have provided insights into the molecular geometry and electronic properties of this compound. The non-planarity of the molecule due to steric hindrance between substituents affects its reactivity and interaction with biological targets .

Case Studies

Several studies have focused on the biological effects of similar compounds:

  • Antiproliferative Activity : A study highlighted a series of thiazole derivatives that showed promising antiproliferative activity against various cancer cell lines, with IC50 values indicating effective growth inhibition .
  • Photosensitization Potential : Recent research into related compounds has explored their use as photosensitizers in photodynamic therapy, demonstrating selective cytotoxicity towards cancer cells upon light activation .

Comparison with Similar Compounds

Key Observations:

Thiophen-2-yl vs. Aryl Substituents: The thiophen-2-yl group in the target compound introduces sulfur-based aromaticity, which may enhance π-π stacking interactions compared to phenyl or chlorophenyl groups .

Enone Functionalization: The dimethylamino group in the target compound and its 4-chlorophenyl analog provides a basic site for protonation, enhancing solubility in physiological environments. In contrast, the 4-methoxyanilino group in the analog C₂₀H₁₈N₂O₂S introduces hydrogen-bonding capabilities, critical for antiviral activity .

Planarity and Conjugation: The thiazole and enone moieties in all analogs adopt planar configurations, facilitating conjugation and stabilizing the E-isomer .

Physicochemical Properties

  • Solubility: The dimethylamino group in the target compound improves aqueous solubility compared to non-polar analogs like (E)-3-(4-methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one .
  • Melting Points : Thiophene-containing derivatives typically exhibit lower melting points (e.g., ~150–160°C) due to reduced crystallinity compared to chlorophenyl analogs (e.g., ~180–190°C) .
  • Spectral Data: IR: Strong C=O stretch at ~1650–1680 cm⁻¹; C=C stretch at ~1600 cm⁻¹ . ¹H NMR: Thiophen-2-yl protons appear as a multiplet at δ 7.2–7.5 ppm; dimethylamino group as a singlet at δ 2.8–3.1 ppm .

Preparation Methods

Thiazole Ring Formation via α-Haloketone and Thioamide Condensation

The Hantzsch thiazole synthesis remains a cornerstone for constructing substituted thiazoles. In this approach, thiophene-2-carbothioamide reacts with α-haloketones to install substituents at positions 2, 4, and 5 of the thiazole ring. For example:

  • Reagents : Thiophene-2-carbothioamide, 3-chloro-4-methylpentane-2,4-dione.
  • Conditions : Reflux in ethanol with triethylamine (TEA) as base.
  • Outcome : Forms 4-methyl-2-(thiophen-2-yl)thiazole-5-acetyl, a key intermediate.

The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by cyclodehydration. IR and NMR data confirm thiazole formation through carbonyl (1715 cm⁻¹) and C=N (1600 cm⁻¹) stretches.

Oxidative Cascade Cyclization of Enaminones

TBPB-Promoted C–S Bond Formation

Recent advances employ tert-butyl peroxybenzoate (TBPB) to mediate oxidative cyclization of enaminones with elemental sulfur, forming thiazole-2-thiones. While the target compound lacks a thione group, this method informs regioselective C–S bond formation:

  • Mechanism : Sequential sulfuration of C(sp²)–H and C(sp³)–H bonds, followed by thiocarbonylation.
  • Substrate Design : Enaminones pre-functionalized with thiophene and methyl groups enable precise thiazole annulation.
  • Yield : 60–85% for analogous thiazoles.

Claisen-Schmidt Condensation for Enaminone Installation

Ketone-Aldehyde Condensation Strategy

The enaminone moiety is installed via Claisen-Schmidt condensation between thiazole-5-acetyl and dimethylamino-substituted aldehydes:

Reaction Scheme :
$$ \text{Thiazole-5-COCH}3 + \text{H}2\text{C=CH-N(CH}3\text{)}2 \xrightarrow{\text{NaOH/EtOH}} \text{Target Compound} $$

  • Conditions : Ethanol, reflux, 6–8 hours.
  • Key Insight : The β-dimethylamino group enhances electron density, favoring α,β-unsaturated ketone formation.
  • Characterization : $$ ^1\text{H NMR} $$ confirms E-configuration (J = 15–16 Hz for trans-vinylic protons).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Hantzsch Synthesis High regioselectivity Requires halogenated precursors 50–70%
Oxidative Cyclization Single-step C–S bond formation Limited to thione derivatives 60–85%
Claisen-Schmidt Scalable, mild conditions Aldehyde stability challenges 65–80%

Recent Advances in Enaminone Functionalization

Visible Light-Mediated Transformations

Photocatalytic methods using Ru(III) catalysts enable [3+2] annulations of enaminones with iodonium ylides, yielding polycyclic thiazolidinones. Such strategies could diversify the target compound’s applications in drug discovery.

Silver-Catalyzed Bis-heteroannulation

Silver catalysts promote tandem cyclizations of enynones and enaminones, constructing fused chromone-thiazole systems. This approach highlights the versatility of enaminones in complex heterocycle synthesis.

Q & A

Q. What synthetic strategies are effective for constructing the thiazole-thiophene core in this compound?

The synthesis involves two critical steps:

  • Thiazole formation : Cyclocondensation of thioamides with α-halo ketones (e.g., 4-methyl-2-bromoacetophenone) in basic media (KOH/EtOH, 60°C, 6 h) to yield the 4-methylthiazole intermediate .
  • Thiophene incorporation : Suzuki-Miyaura coupling using Pd(PPh₃)₄ (5 mol%) and DMF as a solvent (80°C, 12 h) to attach the thiophene moiety to the thiazole ring . Key parameters: Anhydrous conditions during coupling, inert atmosphere (N₂), and post-reaction purification via column chromatography (silica gel, hexane/EtOAc 3:1) .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) to verify substituent positions and E-configuration of the enone system.
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular mass (e.g., observed [M+H]⁺ vs. calculated).
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1580 cm⁻¹ (C=N thiazole) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and theoretical NMR chemical shifts?

Discrepancies often arise from conformational dynamics or solvent effects. Recommended approaches:

  • Perform 2D NMR (HSQC, HMBC) to confirm connectivity and rule out tautomeric interferences.
  • Use density functional theory (DFT) calculations (B3LYP/6-31G(d) with implicit solvent models like PCM) to predict shifts for comparison .
  • Example: resolved ambiguities in NOESY correlations by aligning experimental data with computational predictions .

Q. What strategies optimize enantiomeric purity during asymmetric synthesis of the (2E)-configured enone system?

  • Chiral auxiliaries : Evans oxazolidinone-mediated synthesis achieves >90% enantiomeric excess (ee) .
  • Catalytic asymmetric transfer hydrogenation : Use Ru(II)-BINAP catalysts under H₂ (50 psi, 25°C) for stereocontrol.
  • Analytical validation : Chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10) to monitor ee .

Q. How to address contradictions in biological activity data across assay systems?

  • Assay standardization : Control pH (7.4), temperature (37°C), and co-solvents (e.g., DMSO ≤0.1%).
  • Stability studies : Conduct time-resolved fluorescence assays to detect degradation products (e.g., hydrolysis of the enone group).
  • Computational validation : Molecular docking (AutoDock Vina) against target crystal structures (PDB IDs) to confirm binding modes .

Methodological Considerations

Q. Table 1: Key Reaction Parameters for Thiazole-Thiophene Synthesis

StepConditionsYield (%)Reference
Thiazole cyclizationKOH/EtOH, 60°C, 6 h75–80
Suzuki couplingPd(PPh₃)₄, DMF, 80°C, 12 h65–70
Enone formationWittig reaction, CH₂Cl₂, 0°C→RT60–65

Note : For reproducibility, ensure rigorous drying of solvents (e.g., molecular sieves for DMF) and monitor reactions via TLC (silica gel 60 F₂₅₄ plates) .

Critical Analysis of Data Contradictions

  • Contradictory biological activity : If IC₅₀ values vary between enzyme- and cell-based assays, consider membrane permeability differences. Use logP calculations (ChemAxon) to assess hydrophobicity-driven uptake .
  • Spectral mismatches : Compare experimental IR/NMR data with structurally analogous compounds (e.g., ’s benzodioxole-thiazole derivatives) to identify substituent-specific shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.